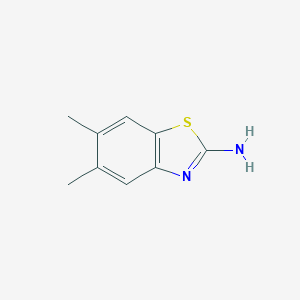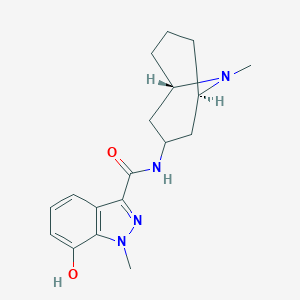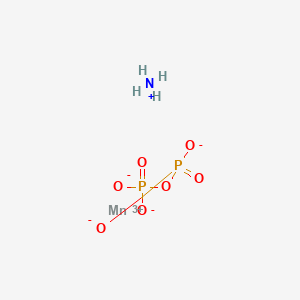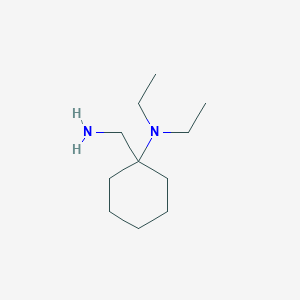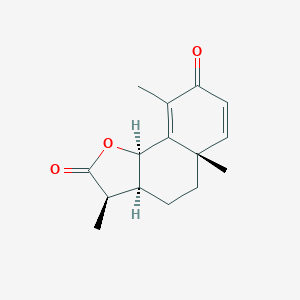
Santonin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Santonin D is a natural product that has been widely studied for its potential therapeutic properties. It is a sesquiterpene lactone that is isolated from the flowers of the wormwood plant (Artemisia cina). Santonin D has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. In
Mécanisme D'action
The mechanism of action of Santonin D is not fully understood. However, it is believed to exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. Santonin D has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. The antiviral activity of Santonin D is thought to be due to its ability to interfere with viral replication.
Effets Biochimiques Et Physiologiques
Santonin D has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Santonin D has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Additionally, Santonin D has been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Santonin D in lab experiments is that it is a natural product, which may make it less toxic than synthetic compounds. Additionally, Santonin D has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for use in various types of experiments. However, one limitation of using Santonin D in lab experiments is that it may be difficult to obtain in sufficient quantities for large-scale experiments.
Orientations Futures
There are several future directions for research on Santonin D. One area of focus could be on the development of more efficient synthesis methods for the compound, which would make it more readily available for use in experiments. Additionally, further studies could be conducted to better understand the mechanism of action of Santonin D, which would help to identify potential targets for therapeutic intervention. Finally, more research could be conducted to explore the potential use of Santonin D in the treatment of viral infections, as well as its potential as a chemopreventive agent for cancer.
Méthodes De Synthèse
Santonin D is isolated from the flowers of the wormwood plant (Artemisia cina). The plant material is extracted using a solvent such as ethanol, and the extract is then purified using various chromatographic techniques. The purity of the compound is verified using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Santonin D has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Santonin D has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Santonin D has been found to have antiviral activity against several viruses, including influenza A virus and herpes simplex virus.
Propriétés
Numéro CAS |
1618-77-5 |
|---|---|
Nom du produit |
Santonin D |
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10+,13-,15+/m1/s1 |
Clé InChI |
XJHDMGJURBVLLE-RERXCJRKSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |
SMILES canonique |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |
Synonymes |
Santonin D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



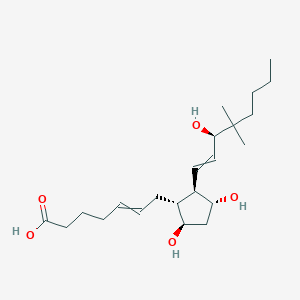
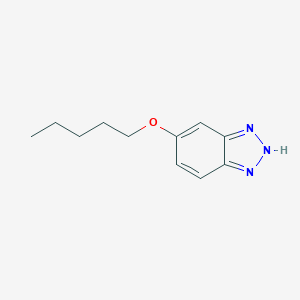
![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)
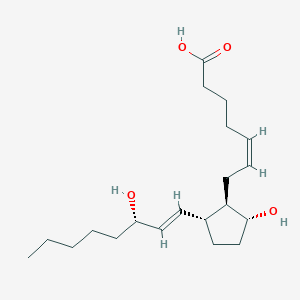
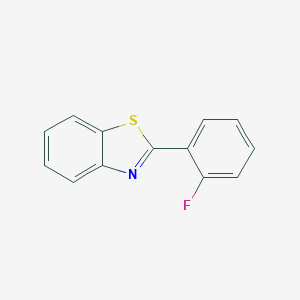
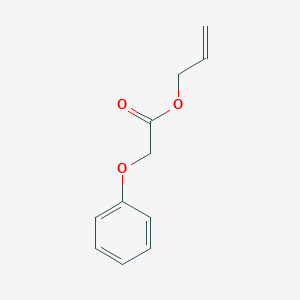
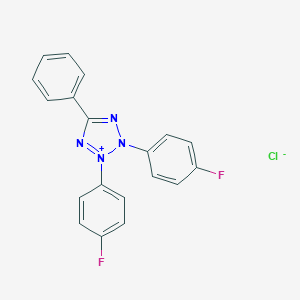

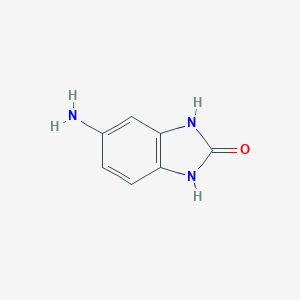
![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)
